![molecular formula C15H18N2O2S B7592547 N-methyl-N-naphthalen-1-ylpyrrolidine-1-sulfonamide](/img/structure/B7592547.png)
N-methyl-N-naphthalen-1-ylpyrrolidine-1-sulfonamide
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Overview
Description
N-methyl-N-naphthalen-1-ylpyrrolidine-1-sulfonamide (also known as NMS) is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a sulfonamide-based compound that has been synthesized using various methods. NMS has been extensively studied for its potential applications in the field of medicine and biochemistry.
Mechanism of Action
The mechanism of action of NMS is not fully understood. However, it has been reported to interact with various biological targets, including enzymes and receptors. NMS has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a crucial role in the regulation of acid-base balance in the body. It has also been reported to act as a ligand for G protein-coupled receptors, which are involved in various physiological processes.
Biochemical and Physiological Effects:
NMS has been reported to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to have antifungal and antibacterial properties. NMS has also been reported to have anxiolytic and anticonvulsant effects in animal models. In addition, it has been shown to reduce blood pressure and to have a protective effect on the heart.
Advantages and Limitations for Lab Experiments
NMS has several advantages for use in lab experiments. It is a highly pure compound that can be synthesized using various methods. NMS has also been reported to have low toxicity, making it safe for use in animal models. However, there are also limitations to its use. NMS is a relatively new compound, and its mechanism of action is not fully understood. Further research is needed to fully understand its potential applications.
Future Directions
There are several future directions for the study of NMS. One area of research is the development of NMS-based drugs for the treatment of various diseases, including cancer and fungal infections. Another area of research is the study of the mechanism of action of NMS and its interactions with biological targets. Further research is also needed to fully understand the potential advantages and limitations of NMS for use in lab experiments. Overall, the study of NMS has the potential to lead to the development of new drugs and therapies for a variety of diseases.
Synthesis Methods
NMS can be synthesized using various methods, including the reaction of naphthalene-1-amine with pyrrolidine-1-sulfonyl chloride in the presence of a base. Another method involves the reaction of naphthalene-1-amine with pyrrolidine-1-sulfonyl azide, followed by reduction with sodium borohydride. These methods have been reported to yield NMS with high purity and yield.
Scientific Research Applications
NMS has been extensively studied for its potential applications in the field of medicine and biochemistry. It has been reported to have various biological activities, including antitumor, antifungal, and antibacterial properties. NMS has also been studied for its potential use as an enzyme inhibitor and as a ligand for G protein-coupled receptors.
properties
IUPAC Name |
N-methyl-N-naphthalen-1-ylpyrrolidine-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S/c1-16(20(18,19)17-11-4-5-12-17)15-10-6-8-13-7-2-3-9-14(13)15/h2-3,6-10H,4-5,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXMIFCSNFABBME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC2=CC=CC=C21)S(=O)(=O)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-naphthalen-1-ylpyrrolidine-1-sulfonamide |
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